molecular formula C18H17FN4O3S B2582783 3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034553-73-4

3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2582783
CAS No.: 2034553-73-4
M. Wt: 388.42
InChI Key: BCHZJLBEXLBCAD-UHFFFAOYSA-N
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Description

3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a sulfonyl piperidine moiety in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate pyrimidine and pyridine derivatives. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with a pyridine derivative under basic conditions can form the core structure.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, reacting the pyrido[2,3-d]pyrimidine core with 4-piperidone under reductive amination conditions can yield the desired piperidine-substituted product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the pyrido[2,3-d]pyrimidine core.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one may serve as a lead compound in drug discovery. Its potential interactions with biological targets make it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. The presence of the fluorophenyl and sulfonyl groups suggests that it may exhibit activity against certain diseases, possibly including cancer or inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties may make it suitable for applications in materials science or catalysis.

Mechanism of Action

The mechanism of action of 3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidine core is known to inhibit various kinases, which are enzymes that play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-7-ones: These compounds also contain the pyrido[2,3-d]pyrimidine core and are known for their kinase inhibitory activity.

    Fluorophenyl Sulfonyl Derivatives: Compounds with similar fluorophenyl sulfonyl groups may exhibit comparable biological activities.

Uniqueness

What sets 3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one apart is the combination of the fluorophenyl sulfonyl group with the pyrido[2,3-d]pyrimidine core and the piperidine moiety. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c19-15-5-1-2-6-16(15)27(25,26)22-10-7-13(8-11-22)23-12-21-17-14(18(23)24)4-3-9-20-17/h1-6,9,12-13H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHZJLBEXLBCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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